

# Silanide nomenclature and classification.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Silanide

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An In-depth Technical Guide to **Silanide** Nomenclature and Classification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and classification of **silanides**, a class of silicon-containing anions. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of these reactive intermediates. This document details the systematic naming conventions for **silanides**, their classification based on structure and bonding, and includes relevant quantitative data, experimental protocols, and a visualization of a key reaction mechanism.

## Nomenclature of Silanides

The nomenclature of **silanides** follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC) for silicon hydrides, known as silanes[1][2][3].

A **silanide** is a chemical compound that features an anionic silicon(IV) center[4][5][6]. The parent ion,  $\text{SiH}_3^-$ , is referred to as **silanide**, trihydridosilanide, or silyl hydride[4][7]. When the hydrogen atoms are substituted with other groups, the names of the substituents precede the term "**silanide**". For instance, the anion  $(\text{CH}_3)_3\text{Si}^-$  is named tris(trimethylsilyl)silanide, also known as hypersilyl[4].

The systematic nomenclature for the parent silicon hydrides is analogous to that of alkanes, with the root "sil" followed by a suffix indicating the number of silicon atoms (e.g., monosilane for  $\text{SiH}_4$ , disilane for  $\text{Si}_2\text{H}_6$ , trisilane for  $\text{Si}_3\text{H}_8$ )[1][2].

Heterogeneous silicon hydrides containing elements other than silicon and hydrogen also have specific nomenclature[3]:

- Siloxanes: Compounds with Si-O-Si linkages.
- Silazanes: Compounds with Si-N-Si linkages.
- Silathianes: Compounds with Si-S-Si linkages.
- Silaselenanes: Compounds with Si-Se-Si linkages.
- Silatelluranes: Compounds with Si-Te-Si linkages.

## Classification of Silanides

**Silanides** are broadly classified based on their structure and the nature of the cation they are associated with. They are considered important building blocks in silicon chemistry due to their nucleophilic character[8][9].

Based on Substitution:

- Unsubstituted **Silanides**: The simplest form is the parent **silanide** anion,  $\text{SiH}_3^-$ .
- Substituted **Silanides**: These have one or more hydrogen atoms replaced by other functional groups. Common examples include:
  - Alkyl- or Aryl-substituted **silanides**: Such as triphenyl**silanide**.
  - Silyl-substituted **silanides** (Oligosilylanions): Anions of higher silanes, for example, the **disilanide** anion ( $\text{Si}_2\text{H}_5^-$ ). Tris(silyl)**silanides** are a notable subclass[8][10].

Based on the Counterion:

- Alkali Metal **Silanides**: These are salts containing an alkali metal cation (e.g.,  $\text{Li}^+$ ,  $\text{Na}^+$ ,  $\text{K}^+$ ) and a **silanide** anion. The properties and reactivity of these compounds can be influenced by the nature of the alkali metal.

- Alkaline Earth Metal **Silanides**: These involve cations from Group 2 elements, such as magnesium[10].
- Transition Metal and Rare-Earth Metal **Silanides**: Complexes where a **silanide** anion is coordinated to a transition metal or a rare-earth metal. Zwitterionic divalent rare-earth metal **silanides** have also been synthesized[11][12].

## Quantitative Data

The following table summarizes key physical properties of the parent **silanide** ion ( $\text{SiH}_3^-$ ) and the **disilanide** radical anion ( $\text{Si}_2\text{H}_5^-$ ).

Property	Value	Compound	Reference
Ionic Radius	2.26 Å	$\text{SiH}_3^-$	[4]
Si-H Bond Length	1.52 Å	$\text{SiH}_3^-$	[4]
H-Si-H Bond Angle	92.2°	$\text{SiH}_3^-$	[4]
Si-H Stretching Force Constant	1.9 to 2.05 N cm <sup>-1</sup>	$\text{SiH}_3^-$	[4]
Molecular Weight	31.109 g·mol <sup>-1</sup>	$\text{SiH}_3^-$	[4][7]
Enthalpy of Formation ( $\Delta H_{\text{form}}$ )	224.5 kJ/mol (at 298.15 K)	$\text{Si}_2\text{H}_5^-$	[13]
Gibbs Free Energy of Formation ( $\Delta G_{\text{form}}$ )	247.2 kJ/mol (at 298.15 K)	$\text{Si}_2\text{H}_5^-$	[13]
Standard Entropy ( $S^\circ$ )	288.08 J/mol·K (at 298.15 K)	$\text{Si}_2\text{H}_5^-$	[13]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **silanides** are crucial for reproducible research. Below are examples of experimental protocols cited in the literature.

### Synthesis of a Lithium Tris(silyl)silanide

This protocol describes the synthesis of a lithium tris(silyl)**silanide** from neopentasilane[10].

Materials:

- Neopentasilane ( $\text{Si}(\text{SiH}_3)_4$ )
- Methyllithium (MeLi) in diethyl ether ( $\text{Et}_2\text{O}$ ) (1.6 M solution)
- Diethyl ether ( $\text{Et}_2\text{O}$ )

Procedure:

- Dissolve 1.0 g of  $\text{Si}(\text{SiH}_3)_4$  (6.6 mmol) in 15 mL of  $\text{Et}_2\text{O}$  in a reaction vessel under an inert atmosphere.
- Cool the solution to  $-30^\circ\text{C}$ .
- Slowly add 4.1 mL of a 1.6 M  $\text{Et}_2\text{O}$  solution of MeLi (6.6 mmol) to the cooled solution.
- Stir the reaction mixture for an additional 30 minutes at room temperature.
- The resulting solution of the lithium **silanide** can be used directly for further reactions.

## Synthesis of a Potassium Cyclohexasilanide

This protocol details the formation of a potassium **silanide** from a cyclohexasilane derivative[14].

Materials:

- Cyclohexasilane derivative (e.g., 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylcyclohexasilane)
- Potassium tert-butoxide ( $\text{KO}^t\text{Bu}$ )
- 1,2-Dimethoxyethane (DME)

Procedure:

- In a reaction flask under an inert atmosphere, dissolve 0.47 g (0.8 mmol) of the cyclohexasilane and 0.95 g (0.85 mmol) of KO<sup>t</sup>Bu in 20 mL of DME.
- Stir the mixture for 2 hours at room temperature.
- Monitor the reaction by <sup>29</sup>Si NMR spectroscopy to confirm the quantitative formation of the **silanide**.

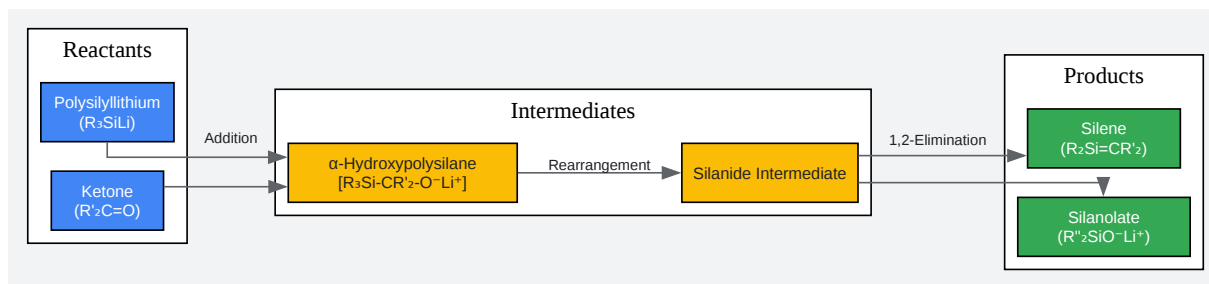
## Characterization of Silanides

The characterization of **silanides** often requires specialized techniques due to their sensitivity to air and moisture[4].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>29</sup>Si NMR is a powerful tool for identifying the formation and purity of **silanides**[14].
- X-ray Crystallography: Single-crystal X-ray diffraction can provide definitive structural information for crystalline **silanide** salts[8].
- Mass Spectrometry: Techniques like liquid injection field desorption ionization mass spectrometry can be used to analyze anionic silicon species[9].
- Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the vibrational modes of the Si-H and Si-Si bonds.

## Visualization of a Reaction Pathway

The following diagram illustrates the Sila-Peterson reaction mechanism, which involves the formation of a **silanide** intermediate[14]. This reaction is a silicon analogue of the Peterson olefination and is a useful method for forming silicon-carbon double bonds (silenes).



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Caption: Sila-Peterson reaction pathway involving a **silanide** intermediate.

This guide has provided a foundational understanding of **silanide** nomenclature, classification, and key experimental considerations. The provided data and reaction visualization serve as a starting point for researchers interested in exploring the rich chemistry of these silicon-based anions.

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- To cite this document: BenchChem. [Silanide nomenclature and classification.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217022#silanide-nomenclature-and-classification]

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